molecular formula C18H29N3O3 B11763243 tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate CAS No. 886365-32-8

tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B11763243
CAS No.: 886365-32-8
M. Wt: 335.4 g/mol
InChI Key: ADROAGHLHUGPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, a methoxyphenyl group, and a pyrrolidinyl group. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common method starts with the reaction of 4-methoxyphenylacetonitrile with a suitable amine to form the corresponding amine derivative. This intermediate is then subjected to reduction to obtain the primary amine. The primary amine is further reacted with tert-butyl chloroformate to form the desired carbamate .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Properties

CAS No.

886365-32-8

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl N-[1-[2-amino-1-(4-methoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C18H29N3O3/c1-18(2,3)24-17(22)20-14-9-10-21(12-14)16(11-19)13-5-7-15(23-4)8-6-13/h5-8,14,16H,9-12,19H2,1-4H3,(H,20,22)

InChI Key

ADROAGHLHUGPGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.